molecular formula C23H24BrN5O3S B11231477 N-(4-bromo-2,6-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11231477
M. Wt: 530.4 g/mol
InChI Key: NLYUFJMEIZVAPV-UHFFFAOYSA-N
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Description

N-(4-BROMO-2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of brominated aromatic rings, triazole, and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the bromination of 2,6-dimethylphenylamine, followed by the formation of the triazole ring through cyclization reactions. The benzoxazine moiety can be introduced via condensation reactions with appropriate precursors. The final step often involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, benzoxazine derivatives, and brominated aromatic compounds. Examples might include:

    1,2,4-Triazole derivatives: Known for their diverse biological activities.

    Benzoxazine compounds: Used in materials science for their thermal stability and mechanical properties.

    Brominated aromatics: Commonly used in organic synthesis and medicinal chemistry.

Uniqueness

N-(4-BROMO-2,6-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of structural features, which may confer specific properties such as enhanced biological activity or improved material characteristics.

Properties

Molecular Formula

C23H24BrN5O3S

Molecular Weight

530.4 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24BrN5O3S/c1-13-9-16(24)10-14(2)21(13)25-19(30)12-33-23-27-26-22(28(23)4)15(3)29-17-7-5-6-8-18(17)32-11-20(29)31/h5-10,15H,11-12H2,1-4H3,(H,25,30)

InChI Key

NLYUFJMEIZVAPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43)C)Br

Origin of Product

United States

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